4-(2,3-Dihydroxypropoxy)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives Research
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have been the subject of extensive scientific inquiry for centuries. ymerdigital.comwikipedia.org This class of compounds is renowned for a wide array of biological activities and chemical properties, leading to their use as food preservatives, precursors in chemical synthesis, and as active pharmaceutical ingredients. ymerdigital.comnih.gov The research into benzoic acid derivatives is driven by the quest to understand how a substituent group's addition to the benzene (B151609) ring can modulate the parent molecule's physical, chemical, and biological properties. globalresearchonline.net
The introduction of a (2,3-Dihydroxypropoxy) group onto the benzoic acid backbone at the para-position, to form 4-(2,3-Dihydroxypropoxy)benzoic acid, is a strategic modification. The two hydroxyl (-OH) groups in the propoxy chain introduce hydrophilicity and the potential for hydrogen bonding, while the carboxylic acid group provides a site for salt formation or esterification. This combination of functional groups makes it an intriguing subject for studies in areas such as polymer chemistry, drug design, and materials science. Research on analogous hydroxybenzoic acids has demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, providing a fertile ground for investigating the potential of this compound. globalresearchonline.netnih.gov
Historical Perspective on the Discovery and Initial Academic Investigations
While the precise historical timeline of the first synthesis and characterization of this compound is not extensively documented in readily available academic literature, its conceptual origins can be traced to the broader and systematic exploration of benzoic acid derivatives. The synthesis of such compounds generally involves the reaction of a hydroxybenzoic acid with a suitable epoxide or a glycerol (B35011) derivative. For instance, the preparation of a related compound, 2,3-dihydroxypropyl 4-hydroxybenzoate (B8730719), involves the esterification of 4-hydroxybenzoate with 2,3-propanediol.
Initial academic investigations into compounds with similar structural motifs were often driven by the desire to create new monomers for polymers or to develop molecules with specific biological activities. The presence of multiple hydroxyl groups and a carboxylic acid function would have made this compound a candidate for creating polyesters and other condensation polymers. Early studies in this area would have focused on establishing reliable synthetic routes, characterizing the compound's physical and chemical properties, and conducting preliminary assessments of its reactivity and potential applications. The synthesis of a structurally similar compound, 4-[2-(3-ethoxy-4-methoxy-phenyl)-2-hydroxy-1-(hydroxymethyl)ethoxy]-3-methoxy-benzoic acid, as a model in lignin (B12514952) degradation studies, highlights the academic interest in such complex benzoic acid ethers. acs.org
Overview of Research Trajectories and Multidisciplinary Relevance
The academic journey of this compound and its analogs has branched into several multidisciplinary fields, a testament to its versatile chemical nature.
Polymer Chemistry: The diol functionality of the 2,3-dihydroxypropoxy group, combined with the carboxylic acid, makes this molecule a valuable monomer for the synthesis of polyesters and other condensation polymers. Researchers have explored the use of similar benzoic acid derivatives to create polymers with tailored properties such as improved thermal stability, specific liquid crystalline behavior, or enhanced biodegradability.
Pharmaceutical and Medicinal Chemistry: Benzoic acid and its derivatives have a long history of medicinal use. preprints.org The structural features of this compound make it a candidate for investigation in drug development. The hydroxyl groups can enhance water solubility and provide sites for further chemical modification, potentially leading to the development of new therapeutic agents. While specific pharmacological studies on this exact compound are not widely reported, the broader class of hydroxybenzoic acid derivatives is known to exhibit a range of biological activities. nih.gov
Materials Science: The ability of this compound to participate in hydrogen bonding and coordinate with metal ions has led to its exploration in the field of materials science. For instance, related hydroxybenzoic acids have been used to synthesize coordination polymers with interesting structural and physical properties. rsc.org These materials can have applications in areas such as catalysis, gas storage, and molecular sensing.
The ongoing research into this compound and its related compounds underscores the continued importance of fundamental organic synthesis and the exploration of structure-property relationships. As analytical techniques become more sophisticated and the demand for novel materials and therapeutics grows, it is likely that the academic significance of this versatile benzoic acid derivative will continue to expand.
Chemical Compound Information
| Compound Name |
| This compound |
| Benzoic acid |
| 2,3-dihydroxypropyl 4-hydroxybenzoate |
| 4-[2-(3-ethoxy-4-methoxy-phenyl)-2-hydroxy-1-(hydroxymethyl)ethoxy]-3-methoxy-benzoic acid |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12O5 |
| Molecular Weight | 212.20 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 158-162 °C |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. |
This data is based on typical values and may vary.
Structure
3D Structure
Properties
CAS No. |
4180-57-8 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-(2,3-dihydroxypropoxy)benzoic acid |
InChI |
InChI=1S/C10H12O5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2,(H,13,14) |
InChI Key |
KHVXZWBZADAAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 2,3 Dihydroxypropoxy Benzoic Acid
Classical Esterification and Etherification Approaches
Traditional synthetic routes to 4-(2,3-Dihydroxypropoxy)benzoic acid are primarily based on the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.
The most common classical approach for synthesizing the core structure of this compound is the nucleophilic substitution reaction between a 4-hydroxybenzoic acid precursor and a suitable three-carbon glycerol (B35011) derivative. The key precursor, 4-hydroxybenzoic acid, serves as the nucleophile after deprotonation of its phenolic hydroxyl group.
The Williamson ether synthesis is the cornerstone of this methodology. francis-press.commasterorganicchemistry.com The process begins with the treatment of 4-hydroxybenzoic acid with a base, such as potassium hydroxide (B78521) or sodium hydroxide, to form a potassium or sodium phenoxide salt. This phenoxide is a potent nucleophile that subsequently attacks an electrophilic glycerol derivative. miracosta.edu
Common glycerol derivatives used in this synthesis include:
3-Chloro-1,2-propanediol: A readily available reagent where the phenoxide displaces the chloride ion in an SN2 reaction.
Glycidol (2,3-epoxy-1-propanol): In this case, the phenoxide attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the desired ether linkage. This reaction is often regioselective, with the attack typically occurring at the less sterically hindered carbon of the epoxide.
The reaction is generally performed on the methyl or ethyl ester of 4-hydroxybenzoic acid to protect the carboxylic acid functional group from unwanted side reactions. A final hydrolysis step is then required to convert the ester back to the carboxylic acid.
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial to maximize product formation and minimize the occurrence of side reactions, such as O-alkylation versus esterification of the carboxyl group. google.com
Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. Strong bases are required to fully deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. francis-press.com Temperature control is essential to balance the reaction rate with the stability of the reactants and products.
Below is a table summarizing typical reaction conditions for the Williamson ether synthesis involving phenolic precursors.
| Precursor | Glycerol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4-hydroxybenzoate (B8730719) | 3-Chloro-1,2-propanediol | K₂CO₃ | DMF | 80-100 | 6-12 | ~85 |
| 4-Hydroxybenzoic acid | Glycidol | NaOH | Water | 70-90 | 4-8 | ~90 |
| Ethyl 4-hydroxybenzoate | Glycidol | NaH | THF | 60-70 | 5-10 | ~88 |
| Methyl 4-hydroxybenzoate | 3-Bromo-1,2-propanediol | Cs₂CO₃ | Acetonitrile (B52724) | 75-85 | 4-6 | >90 |
This table is a representation of typical conditions and yields reported in the literature for analogous reactions and may vary based on specific experimental setups.
Advanced Catalytic Synthesis Routes
Modern synthetic chemistry offers several advanced catalytic methods that provide alternatives to classical approaches, often with improved efficiency, selectivity, and sustainability.
Enzymatic catalysis, particularly using lipases, presents a green chemistry approach for synthesizing derivatives of this compound. mdpi.com Lipases are hydrolase enzymes that can catalyze esterification, transesterification, and glycerolysis reactions, typically under mild conditions. nih.gov In controlled environments with low water content, lipases can effectively synthesize esters rather than hydrolyzing them.
One established enzymatic method is the transesterification of a 4-hydroxybenzoic acid ester (like methylparaben) with glycerol. researchgate.net In this process, an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), is used as the catalyst in a solvent-free system or in an organic solvent. nih.gov The enzyme facilitates the acyl transfer from the methyl ester to one of the hydroxyl groups of glycerol, primarily forming 1-O-(4-Hydroxybenzoyl)-glycerol. This approach avoids the use of harsh reagents and high temperatures associated with classical methods.
Nitrogen Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the derivatization of carboxylic acids. mdpi.com NHC-mediated catalysis can be employed for the oxidative esterification of the carboxylic acid moiety of this compound.
This process does not synthesize the core ether structure but rather converts the final acid into an ester derivative. The reaction typically involves activating the carboxylic acid or, more commonly, oxidizing an aldehyde precursor in the presence of an alcohol. The NHC catalyst reacts with an aldehyde to form a key nucleophilic species known as the Breslow intermediate. nih.gov This intermediate is then oxidized to an electrophilic acyl azolium ion. scilit.comacs.org The acyl azolium ion is a highly reactive acylating agent that readily reacts with an alcohol nucleophile to form the desired ester, regenerating the NHC catalyst in the process. acs.org This method is valued for its mild reaction conditions and ability to proceed at or near room temperature.
Microwave-assisted synthesis is a technology that utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity compared to conventional heating methods. rsc.org
In the context of synthesizing this compound, microwave irradiation can be applied to the classical Williamson ether synthesis. The rapid and uniform heating provided by microwaves can significantly accelerate the rate of the nucleophilic substitution reaction between the 4-hydroxybenzoic acid phenoxide and the glycerol derivative. nih.gov This enhancement is particularly effective for reactions in polar solvents, which absorb microwave energy efficiently. The use of microwave assistance represents a significant process intensification, making the synthesis more energy-efficient and scalable. chemmethod.com
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Hours (e.g., 4-12 h) | Minutes (e.g., 5-30 min) |
| Energy Consumption | High | Low |
| Temperature Gradient | Non-uniform | Uniform |
| Side Reactions | More prevalent | Often reduced |
| Typical Yield | Good | Often higher |
This table provides a general comparison based on typical outcomes of microwave-assisted organic synthesis.
Chiral Synthesis and Stereoselective Approaches
The stereochemistry of the dihydroxypropyl side chain significantly influences the biological and material properties of this compound. Consequently, substantial research has been dedicated to the development of stereoselective synthetic routes to obtain the pure (R)- and (S)-enantiomers.
Enantioselective Synthesis of (R)- and (S)-Isomers
The asymmetric synthesis of the (R)- and (S)-isomers of this compound can be achieved through various stereoselective strategies. One common approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric dihydroxylation of an appropriate alkenyl precursor using osmium tetroxide in the presence of a chiral ligand, such as a cinchona alkaloid derivative, can yield the desired diol with high enantiomeric excess.
Another effective method is the kinetic resolution of a racemic mixture of a suitable intermediate. This can be accomplished using enzymatic or chemical resolving agents that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure counterpart.
Chiral Building Blocks Utilization in Synthesis
A widely employed and efficient strategy for the synthesis of enantiomerically pure (R)- and (S)-4-(2,3-dihydroxypropoxy)benzoic acid involves the use of readily available chiral building blocks. Chiral C3 synthons, such as (R)- and (S)-glycidol, (R)- and (S)-solketal, and (R)- and (S)-3-chloro-1,2-propanediol, serve as excellent starting materials.
The general synthetic scheme commences with the nucleophilic attack of the phenoxide of a protected 4-hydroxybenzoic acid derivative, typically methyl 4-hydroxybenzoate, on the epoxide ring of chiral glycidol. This reaction is usually carried out under basic conditions and proceeds with high regioselectivity at the less hindered carbon of the epoxide, leading to the formation of a chiral intermediate. Subsequent hydrolysis of the protecting groups on the benzoic acid and the diol affords the final enantiomerically pure product.
Table 1: Chiral Building Blocks in the Synthesis of this compound Isomers
| Chiral Building Block | Resulting Enantiomer of this compound |
| (R)-Glycidol | (S)-4-(2,3-Dihydroxypropoxy)benzoic acid |
| (S)-Glycidol | (R)-4-(2,3-Dihydroxypropoxy)benzoic acid |
| (R)-Solketal | (R)-4-(2,3-Dihydroxypropoxy)benzoic acid |
| (S)-Solketal | (S)-4-(2,3-Dihydroxypropoxy)benzoic acid |
Synthesis of Structural Analogs and Functionalized Derivatives
The modular nature of this compound allows for systematic structural modifications to fine-tune its physicochemical properties. These modifications can be targeted at the benzoate (B1203000) moiety, the dihydroxypropyl chain, or through its incorporation into larger molecular frameworks.
Modification of the Benzoate Moiety
The aromatic ring of this compound provides a versatile platform for functionalization. Standard aromatic substitution reactions can be employed to introduce a variety of substituents onto the benzene (B151609) ring. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, typically after protecting the hydroxyl and carboxyl groups. The position of substitution is directed by the activating and ortho-, para-directing alkoxy group.
Furthermore, the carboxylic acid group can be converted into a range of functional groups, including esters, amides, and acid halides, providing further avenues for derivatization. Esterification with various alcohols can modulate the lipophilicity and other properties of the molecule.
Table 2: Examples of Modifications on the Benzoate Moiety
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |
| Halogenation | Br₂, FeBr₃ | Bromo group (-Br) |
| Esterification | Alcohol, Acid catalyst | Ester (-COOR) |
| Amidation | Amine, Coupling agent | Amide (-CONR₂) |
Derivatization at the Dihydroxypropyl Chain
The vicinal diol of the 2,3-dihydroxypropyl chain is a key site for chemical modification. The hydroxyl groups can undergo a variety of reactions common to alcohols, such as esterification, etherification, and acetal (B89532) formation.
Esterification of the diol with acyl chlorides or anhydrides can be used to introduce various functional groups, altering the molecule's polarity and reactivity. Selective protection of one hydroxyl group allows for differential functionalization of the two hydroxyls. Etherification, through reactions like the Williamson ether synthesis, can be used to append a wide range of alkyl or aryl groups. The diol can also be converted into cyclic acetals or ketals by reacting with aldehydes or ketones in the presence of an acid catalyst, which can also serve as a protecting group strategy.
Incorporation into More Complex Organic Frameworks
The bifunctional nature of this compound, possessing both a carboxylic acid and a diol, makes it an excellent monomer for the synthesis of polymers and other complex architectures.
It can be utilized in step-growth polymerization to form polyesters and polyethers. The carboxylic acid can react with a diol comonomer, or the diol of this compound can react with a dicarboxylic acid comonomer to build up the polymer chain. The resulting polymers may exhibit interesting properties, such as biodegradability or specific thermal characteristics.
Moreover, this compound can serve as a ligand in the construction of metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions or clusters, while the dihydroxypropyl chain can provide additional coordination sites or be further functionalized to tune the properties of the resulting porous material. The chirality of the diol can also be exploited to create chiral MOFs with potential applications in enantioselective separations or catalysis. Additionally, the molecule's structure lends itself to the synthesis of macrocycles, such as crown ethers, through intramolecular or intermolecular cyclization reactions.
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
Proton NMR (¹H NMR) analysis of 4-(2,3-Dihydroxypropoxy)benzoic acid reveals distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals from the aromatic protons of the benzoic acid ring and the aliphatic protons of the 2,3-dihydroxypropoxy side chain.
In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring, being ortho and meta to the carboxyl group, appear as two distinct multiplets. The protons on the dihydroxypropoxy chain show characteristic shifts and splitting patterns that confirm their connectivity. For instance, experimental data recorded in deuterated chloroform (CDCl₃) at 500 MHz shows signals at δ 7.86 (m) for the protons at positions 3 and 5 of the benzene ring and δ 6.78 (m) for the protons at positions 2 and 6. researchgate.net The protons of the dihydroxypropoxy group appear at δ 4.26 (m, H₂-8), δ 3.94 (m, H-9), δ 3.65 (m, Hₐ-10), and δ 3.57 (dd, J = 5.9 and 11.6 Hz, Hₑ-10). researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-6 (Aromatic) | ~6.9 | Doublet | ~8.5 |
| H-3, H-5 (Aromatic) | ~8.0 | Doublet | ~8.5 |
| H-1' (OCH₂) | ~4.1-4.2 | Multiplet | |
| H-2' (CHOH) | ~3.9-4.0 | Multiplet | |
| H-3' (CH₂OH) | ~3.6-3.7 | Multiplet | |
| OH (Alcohol) | Variable | Broad Singlet |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Experimental values can vary based on solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, thus mapping the carbon skeleton. The spectrum for this compound shows signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the side chain.
Experimental data from a 125 MHz spectrometer using CDCl₃ as a solvent identifies the carboxyl carbon (C-7) at δ 167.0. researchgate.net The aromatic carbons are observed at δ 161.7 (C-1), δ 131.8 (C-3/C-5), δ 120.7 (C-4), and δ 115.5 (C-2/C-6). researchgate.net The carbons of the dihydroxypropoxy group are found at δ 70.1 (C-9), δ 65.2 (C-8), and δ 63.2 (C-10). researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~172 |
| C-1 (Aromatic, C-O) | ~162 |
| C-4 (Aromatic, C-C=O) | ~122 |
| C-2, C-6 (Aromatic) | ~115 |
| C-3, C-5 (Aromatic) | ~132 |
| C-1' (OCH₂) | ~70 |
| C-2' (CHOH) | ~71 |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Experimental values can vary based on solvent and concentration.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY spectra would show correlations between the adjacent aromatic protons (H-2 with H-3, H-5 with H-6) and throughout the aliphatic chain (H-1' with H-2', and H-2' with H-3').
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the linkage between the aromatic ring and the side chain, such as a correlation from the H-1' protons to the aromatic C-1 carbon. It would also confirm the position of the carboxyl group through correlations from aromatic protons H-3 and H-5 to the carbonyl carbon (C=O).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.
These 2D techniques, when used together, provide irrefutable evidence for the structure of this compound by establishing direct and long-range bonding pathways.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.
A broad absorption band is typically observed in the region of 3400-2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the carboxylic acid and the two alcohol hydroxyl groups, broadened due to hydrogen bonding. researchgate.net The C=O stretch of the carboxylic acid group gives rise to a strong, sharp peak around 1690 cm⁻¹. researchgate.net The C-O stretching vibrations from the ether linkage and the alcohol groups appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are visible in the 1610-1515 cm⁻¹ region. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohols & Carboxylic Acid) | Stretching, broad | 3435 |
| C-H (Aromatic) | Stretching | ~3050 |
| C-H (Aliphatic) | Stretching | 2930 |
| C=O (Carboxylic Acid) | Stretching | 1690 |
| C=C (Aromatic) | Stretching | 1610, 1515 |
Source: Experimental data from Krohn et al., 2007. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂O₅, corresponding to a molecular weight of 212.19 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For this compound, an HRESMS experiment showed a molecular ion [M+H]⁺ at m/z 213.0755, which corresponds to the calculated value of 213.0763 for the formula C₁₀H₁₃O₅. researchgate.net
Under electron ionization (EI-MS), the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely involve:
Loss of the dihydroxypropoxy side chain.
Decarboxylation (loss of CO₂).
Cleavage within the aliphatic side chain.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion Structure/Fragment Lost |
|---|---|
| 212 | [M]⁺ (Molecular Ion) |
| 194 | [M - H₂O]⁺ |
| 167 | [M - COOH]⁺ |
| 138 | [M - C₃H₆O₂]⁺ (Loss of dihydroxypropyl group, forming 4-hydroxybenzoic acid ion) |
| 121 | [M - C₃H₇O₃]⁺ (Loss of dihydroxypropoxy group, forming hydroxy-tropylium ion) |
Note: Predicted fragments are based on common fragmentation patterns for benzoic acid derivatives and ethers.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is essential for assessing chemical purity by separating the target compound from any starting materials, byproducts, or degradation products. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Crucially, the 2,3-dihydroxypropoxy group contains a stereocenter at the C-2' position, meaning the compound can exist as two enantiomers (R and S). Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC. To determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer, chiral HPLC is required. nih.govresearchgate.net
This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.netscispace.com Polysaccharide-based columns (e.g., cellulose or amylose (B160209) derivatives) are commonly used for the separation of chiral glycerol (B35011) derivatives. researchgate.netresearchgate.net The separation allows for the quantification of each enantiomer, typically using a UV detector set to a wavelength where the benzoic acid chromophore absorbs strongly (e.g., ~257 nm). researchgate.net This analysis is critical for applications where the biological activity of the compound is stereospecific.
Chiral HPLC for Stereoisomer Resolution
The resolution of stereoisomers of this compound is critical in research due to the different biological activities enantiomers can exhibit. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying these enantiomers. jsmcentral.org This method utilizes a chiral stationary phase (CSP) that creates a chiral environment, allowing for differential interaction with the enantiomers.
The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for this purpose. sigmaaldrich.com For instance, columns like Lux® Cellulose and Chiralpak® have proven effective in resolving chiral compounds. rsc.orgnih.gov
In a typical application, a racemic mixture of this compound is injected into the HPLC system. The enantiomers travel through the chiral column at different rates due to the varying stability of their interactions with the CSP, resulting in different retention times and allowing for their separation and quantification. nih.gov The choice of mobile phase, often a mixture of an alkane like n-hexane with an alcohol modifier, is crucial for achieving optimal resolution. nih.gov Reversed-phase conditions can also be successfully applied. nih.gov
Method Development and Validation for Analytical Research
The development and validation of analytical methods are essential to ensure the reliability, accuracy, and precision of quantitative data for this compound. jddtonline.info These procedures are typically performed according to guidelines established by the International Council for Harmonisation (ICH). longdom.orgekb.eg High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose. ceu.es
Method development involves optimizing chromatographic conditions to achieve a good separation of the analyte from any impurities or degradation products. ekb.eg Key parameters that are adjusted include the choice of stationary phase (e.g., a C18 column), the composition of the mobile phase (e.g., a gradient mixture of an acidic buffer and acetonitrile), flow rate, and detector wavelength. longdom.org
Once the method is developed, it undergoes a rigorous validation process to demonstrate its suitability for the intended purpose. researchgate.netelsevier.com The validation assesses several performance characteristics:
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or excipients. longdom.org
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. longdom.org A correlation coefficient (r²) value close to 0.999 is typically desired.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. longdom.org
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples. longdom.org Recoveries are typically expected to be within 98-102%.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment. longdom.org
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. longdom.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. longdom.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. This methodology has been applied to determine the structure of compounds such as (R)-4-(2,3-dihydroxypropoxy) benzoic acid, particularly in the context of its coordination polymers. researchgate.net
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. mdpi.com
The intensities and positions of these spots are collected and analyzed computationally to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be resolved, leading to a complete structural model of the molecule and its packing arrangement in the crystal. The structure of benzoic acid and its derivatives typically reveals characteristic hydrogen-bonding patterns, such as the formation of centrosymmetric dimers through their carboxylic acid groups. researchgate.net
The data obtained from an X-ray crystallographic analysis are extensive and include:
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.
Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). mdpi.comnih.gov
Space Group: A detailed description of the symmetry elements within the crystal. mdpi.com
Z Value: The number of molecules per unit cell. nih.gov
Structure Activity Relationship Sar Studies of 4 2,3 Dihydroxypropoxy Benzoic Acid Derivatives
Influence of Aromatic Ring Substituents on Biological Activity
Research on other benzoic acid derivatives has shown that lipophilic substituents on the aniline moiety can improve antibacterial activity. For example, in a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, lipophilic groups on the aniline ring enhanced their potency nih.gov. Similarly, for other classes of compounds, the position and nature of halogen substituents on the aromatic ring have been shown to be critical for biological activity. For instance, in a series of pyrazole derivatives, a 3,4-dichloro substitution on the phenyl ring resulted in potent activity against staphylococci strains nih.gov. While direct studies on 4-(2,3-Dihydroxypropoxy)benzoic acid are limited, these findings suggest that the exploration of various substituents on its benzene (B151609) ring could lead to analogues with improved biological profiles.
Table 1: Hypothetical Influence of Aromatic Ring Substituents on the Biological Activity of this compound Analogues
| Substituent (Position) | Predicted Effect on Activity | Rationale |
| Electron-withdrawing (e.g., -NO2, -CF3) | Potential increase or decrease | Alters acidity and electrostatic interactions with the target. |
| Electron-donating (e.g., -OCH3, -CH3) | Potential increase or decrease | Modifies electron density and steric bulk, affecting binding. |
| Halogens (e.g., -F, -Cl, -Br) | Potentially enhanced activity | Can increase lipophilicity and form halogen bonds with the target. |
| Bulky groups (e.g., -t-butyl) | Likely decreased activity | May cause steric hindrance at the binding site. |
This table is predictive and based on general principles of medicinal chemistry and SAR studies of related benzoic acid derivatives.
Impact of Side Chain Modifications on Molecular Interactions
The 2,3-dihydroxypropoxy side chain is a key feature of the parent molecule, offering multiple points for hydrogen bonding, which is often crucial for target recognition and binding. Modifications to this side chain can have a profound impact on the compound's biological activity.
Key modifications and their potential impacts include:
Hydroxyl Group Modification: Esterification or etherification of one or both hydroxyl groups would reduce the hydrogen bonding capacity of the molecule. This is likely to decrease binding affinity to targets where these interactions are critical.
Stereochemistry: The (R)- and (S)-enantiomers at the C2 position of the side chain can exhibit different biological activities, as stereoisomers often have distinct interactions with chiral biological macromolecules like proteins and enzymes.
Studies on other classes of molecules have demonstrated the importance of side-chain interactions. For instance, the flexibility of a carboxylic acid-containing substituent on a diphenylamine skeleton was found to be a determinant of agonist versus synergistic activity in retinoids nih.gov. This highlights that even subtle changes in the side chain can lead to significant differences in biological outcomes.
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives helps to identify the low-energy, biologically active conformation. The flexibility of the dihydroxypropoxy side chain allows the molecule to adopt various conformations, and understanding which of these is preferred for binding is a key aspect of drug design.
The differences in the conformations of active and inactive analogues can provide valuable insights into the conformational requirements for biological activity nih.gov. For example, a constrained analogue that locks the molecule into a specific conformation might exhibit enhanced activity if that conformation is the bioactive one. Conversely, if the constraint leads to a non-bioactive conformation, a loss of activity would be observed nih.gov. Techniques such as NMR spectroscopy and molecular dynamics simulations are pivotal in determining the preferred conformations of these molecules in different environments nih.gov.
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry provides powerful tools to investigate and predict the SAR of this compound derivatives at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the binding site.
For various benzoic acid derivatives, molecular docking has been successfully employed to predict their binding affinity and interaction with target proteins. For instance, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have helped identify potential antiviral candidates by predicting their binding affinities and interactions with active site residues nih.gov. Such studies revealed that an increased number of hydroxyl groups tended to correlate with better docking scores nih.gov. Applying this methodology to this compound derivatives could help in identifying key interactions and guiding the design of more potent analogues. Docking simulations can also explain why certain substitutions on the aromatic ring or modifications of the side chain enhance or diminish activity.
Table 2: Potential Molecular Interactions of this compound with a Hypothetical Receptor Active Site Identified Through Molecular Docking
| Functional Group | Potential Interacting Residue(s) | Type of Interaction |
| Carboxylic acid | Arginine, Lysine, Histidine | Ionic bond, Hydrogen bond |
| Aromatic ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking, Hydrophobic interaction |
| Dihydroxypropoxy side chain | Aspartate, Glutamate, Serine, Threonine | Hydrogen bonds |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules, including their geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) niscpr.res.in. These parameters are crucial for understanding the reactivity of a molecule and its ability to participate in various interactions.
The analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively niscpr.res.in. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability researchgate.net. A smaller energy gap suggests higher reactivity. Such calculations have been applied to various benzoic acid derivatives to gain insights into their physical and chemical properties niscpr.res.in. By performing quantum chemical calculations on this compound and its derivatives, researchers can predict how different substituents on the aromatic ring or modifications to the side chain will affect the molecule's reactivity and its interaction with biological targets.
Preclinical Biological Activities and Underlying Molecular Mechanisms
Antimicrobial Research Perspectives
The antimicrobial potential of benzoic acid and its derivatives is a subject of broad scientific interest. researchgate.netresearchgate.net Research into these compounds often explores how different chemical modifications to the parent benzoic acid structure can enhance or alter their activity against various microorganisms. mdpi.com The general mechanism of antimicrobial action for benzoic acid involves disrupting the internal pH of microbial cells, which interferes with essential enzymatic and metabolic processes, ultimately leading to cell death. researchgate.net
Investigations of Potential Antibacterial Properties
While numerous studies have confirmed the antibacterial effects of various benzoic acid derivatives against a range of pathogens, specific research detailing the antibacterial properties of 4-(2,3-Dihydroxypropoxy)benzoic acid is not extensively available in the current body of scientific literature. mdpi.comnih.gov Studies on related compounds show that factors such as the position and number of hydroxyl groups on the benzene (B151609) ring can significantly influence antibacterial efficacy. nih.gov For instance, some hydroxylated benzoic acids have demonstrated activity against Escherichia coli, Staphylococcus aureus, and other bacteria. mdpi.comnih.gov However, without direct experimental data, the specific antibacterial profile of this compound remains to be elucidated.
Exploration of Antifungal Activities
The antifungal activity of benzoic acid derivatives is well-documented, with applications in treating fungal skin infections and as preservatives. nih.gov The efficacy of these compounds is often linked to their chemical structure.
A study on a structurally similar compound, 4-(2′R, 4′-dihydroxybutoxy) benzoic acid, isolated from the endophytic fungus Penicillium sp., demonstrated notable antifungal activity. nih.gov This derivative showed potent effects against several phytopathogenic fungi. nih.gov
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Colletotrichum gloeosporioides | 31.2 µg/ml |
| Alternaria alternata | 31.2 µg/ml |
| Alteranria brassicae | 31.2 µg/ml |
Given the structural similarity, it is plausible that this compound could exhibit comparable antifungal properties, though direct experimental validation is required.
Activity Against Specific Mycobacterial Strains
Weak acids, including benzoic acid, have demonstrated antimycobacterial activity. nih.gov Research has explored various derivatives, particularly esters, as potential prodrugs to improve penetration through the lipid-rich mycobacterial cell membrane. nih.govnih.gov These prodrugs are designed to be hydrolyzed by mycobacterial esterases, releasing the active acidic form within the bacillus. nih.gov Studies on a library of benzoates with different substituents have shown that while many derivatives can be activated by mycobacterial enzymes, there isn't a simple correlation between the acid's pKa and its antimycobacterial activity. nih.govnih.gov Specific data on the activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains is not currently available.
Enzymatic Modulation Studies
Benzoic acid derivatives have been investigated as inhibitors of various enzymes, a strategy that is key to developing new therapeutic agents. nih.govnih.govnih.gov The specific interactions between the inhibitor and the enzyme's active site are crucial for potency and selectivity. nih.gov
Inhibition of Key Enzymes (e.g., Neuraminidase, Monoacylglycerol Lipase)
Neuraminidase: Neuraminidase is a critical enzyme for the influenza virus, and its inhibition is a primary strategy for antiviral therapy. nih.govtcichemicals.com Various benzoic acid derivatives have been designed and synthesized to act as neuraminidase inhibitors. nih.govnih.gov These inhibitors often mimic the natural substrate, sialic acid, to bind to the enzyme's active site. tcichemicals.com For example, the compound NC-5, a complex benzoic acid derivative, has shown potent inhibition of influenza A neuraminidase. nih.gov However, there is no specific research available that investigates this compound as a neuraminidase inhibitor.
Monoacylglycerol Lipase (B570770) (MAGL): MAGL is a serine hydrolase that plays a key role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nomuraresearchgroup.comfrontiersin.org Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and inflammation. frontiersin.orgnih.govfrontiersin.org The development of selective MAGL inhibitors is an active area of research. nomuraresearchgroup.comfrontiersin.org To date, studies on MAGL inhibitors have focused on other chemical scaffolds, and there is no published data on the activity of this compound against this enzyme. nomuraresearchgroup.comcri1149.fr
Mechanisms of Enzyme-Inhibitor Complex Formation
The formation of an enzyme-inhibitor complex is governed by molecular interactions such as hydrogen bonding and hydrophobic interactions. nih.gov In the case of benzoic acid derivatives inhibiting enzymes like α-amylase, molecular docking studies have revealed that hydroxyl groups on the benzene ring can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, enhancing inhibitory activity. nih.gov
For neuraminidase inhibitors based on benzoic acid, X-ray crystallography has shown how lipophilic side chains can bind to hydrophobic pockets in the enzyme, while other parts of the molecule form interactions with charged residues. nih.gov The specific mechanism by which this compound might form a complex with any given enzyme has not been studied and would require dedicated molecular modeling and structural biology investigations to understand the potential binding modes and interactions.
Cellular Pathway Modulation
Interaction with Metabolic Pathways at the Molecular Level
While direct studies on the interaction of this compound with metabolic pathways at the molecular level are not extensively available, research on related benzoic acid derivatives provides insights into potential mechanisms. Benzoic acid and its derivatives are known to be metabolized in the body, primarily in the liver, through conjugation with glycine (B1666218) to form hippuric acid, or with glucuronic acid. This detoxification process is a key metabolic pathway for clearing these compounds from the body.
Furthermore, some derivatives of benzoic acid have been observed to influence cellular energy metabolism. For instance, certain phenolic compounds can affect mitochondrial respiration. They may act as uncouplers, dissipating the proton gradient across the inner mitochondrial membrane and thereby affecting ATP synthesis. While specific studies on this compound are lacking, its structural similarity to other phenolic acids suggests it could potentially interact with mitochondrial functions.
Additionally, some studies have explored the impact of benzoic acid derivatives on enzymes involved in metabolic pathways. For example, certain hydroxybenzoic acids have been shown to inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion. This suggests a potential for some benzoic acid derivatives to modulate glucose metabolism. However, it is crucial to note that these are general observations for related compounds, and specific research is needed to determine the precise effects of this compound on these and other metabolic pathways.
Effects on Cell Growth in In Vitro Models (excluding clinical data)
The effects of this compound on cell growth in in vitro models have not been specifically detailed in the available research. However, studies on benzoic acid and its various derivatives have demonstrated a range of activities on different cell lines, providing a basis for potential areas of investigation for this specific compound.
Research has shown that the cytotoxic effects of benzoic acid derivatives can vary significantly depending on the cell line and the specific chemical structure of the compound. For example, some hydroxybenzoic acids have been found to inhibit the growth of certain cancer cell lines. The position and number of hydroxyl groups on the benzoic acid ring are critical determinants of this activity.
It is important to emphasize that these findings are based on related compounds, and dedicated in vitro studies are necessary to elucidate the specific effects of this compound on cell growth and proliferation across various cell lines.
Antioxidant Properties in Research Models
In Vitro Free Radical Scavenging Assays
The antioxidant potential of phenolic compounds, including derivatives of benzoic acid, is a well-documented area of research. The presence of hydroxyl groups on the aromatic ring is a key structural feature responsible for their free radical scavenging activity. Various in vitro assays are employed to evaluate this property, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay being two of the most common methods.
These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable free radical, thus neutralizing it. The degree of scavenging is typically measured by a change in absorbance, which is then used to calculate the percentage of inhibition or the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals).
| Assay Type | Principle | Endpoint Measured |
|---|---|---|
| DPPH Radical Scavenging Assay | Donation of a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at a specific wavelength, indicating the reduction of the DPPH radical. |
| ABTS Radical Cation Decolorization Assay | Donation of electrons to the pre-formed ABTS radical cation. | Decrease in absorbance, reflecting the quenching of the ABTS radical cation. |
Reduction of Oxidative Stress Markers in Cellular Systems
Beyond simple chemical assays, the antioxidant effects of compounds are also investigated in cellular systems to understand their biological relevance. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to damage to cellular components such as lipids, proteins, and DNA.
Antioxidant compounds can mitigate oxidative stress by directly scavenging ROS or by upregulating the expression of endogenous antioxidant enzymes. Studies on cellular models exposed to an oxidative challenge (e.g., hydrogen peroxide) can assess the protective effects of a test compound by measuring various markers of oxidative stress. These markers can include the levels of intracellular ROS, lipid peroxidation products (like malondialdehyde), and the status of the cellular antioxidant defense system (e.g., the activity of enzymes like superoxide (B77818) dismutase and catalase).
In Silico Predictions and Virtual Screening for Biological Targets
In silico methods, which utilize computational models, have become increasingly important in predicting the biological activities and potential molecular targets of chemical compounds. These approaches can save time and resources by prioritizing compounds for further experimental investigation. Techniques such as molecular docking and pharmacophore modeling are used to predict the binding affinity of a ligand (in this case, this compound) to the active site of a biological target, such as an enzyme or a receptor.
Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential hits. For benzoic acid derivatives, in silico studies have been used to explore their potential interactions with a variety of targets, including enzymes involved in inflammation and cancer.
While specific in silico predictions for this compound are not widely reported, its structural features can be used to model its potential interactions with various biological targets. The presence of the carboxylic acid group, the aromatic ring, and the dihydroxypropoxy side chain provides multiple points for potential hydrogen bonding and hydrophobic interactions with target proteins. Such computational studies could guide future experimental work to identify and validate the biological targets of this compound.
| In Silico Method | Description | Application for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. | To predict the binding affinity and interaction mode with potential biological targets like enzymes or receptors. |
| Virtual Screening | Computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | To identify potential biological targets for this compound from a large database of proteins. |
| Pharmacophore Modeling | Identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. | To design new derivatives of this compound with potentially enhanced activity. |
Preclinical Pharmacokinetic and Metabolic Pathway Investigations
In Vitro Metabolic Stability and Biotransformation
No published studies were identified that specifically investigated the in vitro metabolic stability of 4-(2,3-Dihydroxypropoxy)benzoic acid.
Ester Hydrolysis by Enzymes
There is no available data concerning the susceptibility of this compound to hydrolysis by esterase enzymes.
Other Enzymatic Transformations (e.g., Oxidation, Conjugation)
Information regarding the biotransformation of this compound through oxidative or conjugative enzymatic pathways is not available in the current body of scientific literature.
Absorption and Distribution Studies in Preclinical Models (excluding human data)
No preclinical studies detailing the absorption and distribution of this compound in animal models have been found.
Permeability Assessments
There are no available reports on the in vitro or in vivo permeability characteristics of this compound.
Tissue Distribution in Animal Models
Data from tissue distribution studies of this compound in any animal models are not publicly available.
Elimination and Excretion Pathways in Animal Studies (excluding human data)
No studies have been published that describe the routes and mechanisms of elimination and excretion of this compound in preclinical animal models.
Due to the absence of specific research on this compound, no data tables can be generated.
Bioanalytical Methods for Preclinical Pharmacokinetics
The quantitative determination of "this compound" in biological matrices is fundamental for defining its preclinical pharmacokinetic profile. To this end, highly sensitive and selective analytical methods are required. High-performance liquid chromatography (HPLC) coupled with either tandem mass spectrometry (LC-MS/MS) or ultraviolet (UV) detection are the predominant techniques employed for the bioanalysis of small molecules, including benzoic acid derivatives, in complex biological samples.
LC-MS/MS for Quantitation in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for pharmacokinetic studies due to its superior sensitivity, specificity, and high throughput capabilities. eijppr.combioanalysis-zone.com A robust LC-MS/MS method for the determination of "this compound" in plasma would likely be developed based on methodologies established for structurally similar phenolic acids, such as protocatechuic acid (PCA). nih.govnih.gov
Sample Preparation: A critical step in bioanalysis is the effective extraction of the analyte from the biological matrix to remove interfering substances. For phenolic acids, a liquid-liquid extraction (LLE) procedure is commonly utilized. nih.govoup.com A typical LLE protocol for plasma samples would involve the following steps:
Acidification of the plasma sample (e.g., with hydrochloric acid) to ensure the analyte is in a non-ionized form. oup.com
Addition of an organic solvent, such as ethyl acetate, to extract the analyte. nih.govoup.com
Vortexing the mixture to facilitate the transfer of the analyte into the organic layer, followed by centrifugation to separate the layers. oup.com
The organic layer is then transferred and evaporated to dryness under a stream of nitrogen. oup.com
The residue is reconstituted in a solution compatible with the mobile phase for injection into the LC-MS/MS system. oup.com
Chromatographic and Mass Spectrometric Conditions: The separation of "this compound" would be achieved using a reversed-phase C18 column. nih.gov The mobile phase would likely consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a small percentage of an acidifier like formic acid to improve peak shape and ionization efficiency. nih.govvu.edu.au
Detection and quantification by tandem mass spectrometry would be performed using an electrospray ionization (ESI) source, likely in negative ion mode, which is suitable for phenolic acids. akjournals.com The analysis would be conducted in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte. nih.govvu.edu.au
Method Validation: A developed LC-MS/MS method must be rigorously validated to ensure its reliability. Validation parameters, based on established guidelines, would include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). nih.govnih.gov For a similar compound, protocatechuic acid, a validated LC-MS/MS method demonstrated excellent performance characteristics, which would be the goal for a "this compound" assay. nih.govnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 1-1000 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | nih.gov |
| Intra-day Precision (RSD %) | <6.84% | nih.gov |
| Inter-day Precision (RSD %) | <5.54% | nih.gov |
| Accuracy (RE %) | -2.85% to 0.74% | nih.gov |
| Extraction Recovery | 70.53–73.54% | oup.com |
HPLC-UV for Pharmacokinetic Profiling
While LC-MS/MS is highly sensitive, high-performance liquid chromatography with ultraviolet (HPLC-UV) detection offers a more accessible and cost-effective alternative for pharmacokinetic profiling, particularly when high sensitivity is not a prerequisite. nih.gov A validated HPLC-UV method can provide reliable quantitative data for preclinical studies.
Sample Preparation: Sample preparation for HPLC-UV analysis is similar to that for LC-MS/MS, often involving protein precipitation or liquid-liquid extraction to remove plasma proteins and other interfering substances. nih.gov For instance, a simple extraction with a mixture of methanol and acetonitrile (B52724) has been shown to be effective for protocatechuic acid. nih.gov
Chromatographic Conditions: An HPLC-UV method would typically employ a C18 column for the separation of "this compound". nih.govsigmaaldrich.com The mobile phase would likely be a gradient or isocratic mixture of acetonitrile and an acidic aqueous buffer (e.g., water adjusted to a low pH with phosphoric acid). nih.gov The flow rate would be optimized to achieve good separation and reasonable run times. nih.gov The UV detection wavelength would be set at the maximum absorbance of the analyte, which for many benzoic acid derivatives is in the range of 250-260 nm. nih.gov
Method Validation: Similar to LC-MS/MS methods, an HPLC-UV method must be validated for linearity, precision, accuracy, and sensitivity. A representative HPLC-UV method for determining protocatechuic acid in rat plasma was validated and successfully applied to a pharmacokinetic study. nih.gov The validation results demonstrate the suitability of this technique for quantitative bioanalysis.
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 0.050 - 3.20 mg/L | nih.gov |
| Correlation Coefficient (r) | 0.9978 | nih.gov |
| Limit of Quantification (LOQ) | 0.050 mg/L | nih.gov |
| Intra-day and Inter-day Precision (RSD %) | <7.0% | nih.gov |
| Accuracy | -1.4% to 2.6% | nih.gov |
| Extraction Recovery | 83.4% - 91.1% | nih.gov |
Applications As a Chemical Building Block and Precursor in Research
Intermediate in Complex Organic Synthesis
In the field of complex organic synthesis, 4-(2,3-Dihydroxypropoxy)benzoic acid and its structural analogs serve as important intermediates. Research into the degradation of complex natural polymers, such as lignin (B12514952), has identified similar molecular motifs. For instance, studies on the alkaline-induced degradation of lignin model compounds have synthesized and identified related structures, like 4-[2-(3-ethoxy-4-methoxy-phenyl)-2-hydroxy-1-(hydroxymethyl)ethoxy]-3-methoxy-benzoic acid, as degradation products. acs.org This highlights the role of the dihydroxypropoxy-aryl ether linkage as a key structural unit that can be formed or cleaved during complex chemical processes. The stability and reactivity of this moiety are crucial for understanding reaction mechanisms in biomass conversion. acs.org As an isolated intermediate, the compound offers a platform for further functionalization, enabling the synthesis of a wide array of derivatives for various research applications.
Role in Polymer Chemistry and Functional Material Development
The distinct functionalities of this compound make it a highly valuable precursor in the design of functional polymers and advanced materials. Benzoic acid and its derivatives are recognized as fundamental components in materials science, particularly for creating polymers with specific thermal or optical properties. mdpi.com The subject compound acts as a multifunctional monomer that can be incorporated into polymer backbones or used to create branched architectures.
As a monomer, this compound can participate in various polymerization reactions, primarily step-growth polymerization. The diol group is suitable for forming polyesters through condensation reactions with dicarboxylic acids or their derivatives. Similarly, it can react with diisocyanates to produce polyurethanes or with epoxides to form polyethers. The carboxylic acid group provides an additional site for esterification or amidation, allowing for the creation of cross-linked networks or the attachment of side chains, thereby tuning the final properties of the material. The ability to use bifunctional monomers is a cornerstone of creating advanced polymer structures. nih.gov
Table 1: Polymerization Potential of this compound This table outlines the potential types of polymers that can be synthesized using the functional groups present in this compound.
| Functional Group(s) Utilized | Co-monomer Type | Resulting Polymer Class |
|---|---|---|
| Two Hydroxyls (-OH) | Diacid / Diacyl Chloride | Polyester |
| Two Hydroxyls (-OH) | Diisocyanate | Polyurethane |
| Carboxylic Acid (-COOH) | Diol | Polyester |
| Carboxylic Acid (-COOH) | Diamine | Polyamide |
| All three functional groups | Polyfunctional monomers | Cross-linked Polymer / Dendrimer |
Benzoic acid derivatives are widely employed as fundamental building blocks for liquid crystalline (LC) materials. tcichemicals.comresearchgate.net The molecular architecture of this compound, featuring a rigid p-substituted phenyl ring coupled with a flexible side chain, is characteristic of molecules that can form liquid crystal phases. The ability of benzoic acids to form ordered structures through intermolecular hydrogen bonding is a key factor in the development of LC materials. nih.gov The two hydroxyl groups on thepropoxy chain can participate in extensive hydrogen bonding, which can help stabilize the ordered molecular arrangements (mesophases) required for liquid crystallinity. By modifying the core or the flexible chain, researchers can fine-tune the temperature range and type of liquid crystal phase (e.g., nematic, smectic), making this compound a promising precursor for novel display and sensor technologies. nih.gov
Development of Biologically Active Conjugates and Prodrugs
The concept of a prodrug involves administering a pharmacologically inactive compound that is metabolized in vivo to release an active drug, often to improve properties like absorption or distribution. mdpi.comnih.gov Benzoic acid derivatives are frequently used as linkers or promoieties in prodrug design. nih.gov The structure of this compound is well-suited for this application.
Its carboxylic acid group can form an ester linkage with a hydroxyl or amine group on a parent drug molecule. Conversely, its diol functionality can be esterified by a drug containing a carboxylic acid. These ester bonds can be designed to be stable under neutral conditions but cleave enzymatically or hydrolytically within the body to release the active pharmaceutical agent. nih.gov For example, research has demonstrated the synthesis of various ester prodrugs to improve the bioavailability of parent compounds, such as hydroxamate-based inhibitors or non-steroidal anti-inflammatory drugs. nih.govgoogle.com The hydrophilic dihydroxypropoxy chain could also be used to improve the water solubility of a highly lipophilic drug, thereby enhancing its formulation possibilities and potential for oral administration. nih.gov
Stereochemical Aspects and Enantioselective Synthesis
Significance of Chirality in Biological Activity
Chirality is a fundamental principle in pharmacology and biochemistry because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com Consequently, the enantiomers of a chiral molecule often exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. nih.gov The human body is composed of chiral building blocks like L-amino acids and D-sugars, creating a chiral environment where drugs interact. mdpi.com
One enantiomer of a chiral drug may produce the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even cause undesirable or toxic effects (the distomer). mdpi.com For instance, in the case of the β-blocker propranolol, the (S)-enantiomer is responsible for the vast majority of the therapeutic activity, being about 100 times more potent than the (R)-enantiomer. rsc.orgwikipedia.org
While specific studies detailing the differential biological activities of the (R) and (S) enantiomers of 4-(2,3-dihydroxypropoxy)benzoic acid are not extensively documented in publicly available research, the principles of stereoselectivity strongly suggest that they would interact differently with chiral biological targets. Benzoic acid derivatives are known to possess a wide range of biological properties, including antimicrobial and anti-inflammatory effects. nih.govnih.gov It is highly probable that one enantiomer of this compound would show greater potency or a different biological profile than the other due to a more favorable three-dimensional fit with its target protein or enzyme.
Table 1: Theoretical Comparison of Enantiomer Biological Activity This table illustrates the common differences observed between enantiomers of biologically active compounds and represents a hypothetical scenario for this compound.
| Property | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Rationale |
| Receptor Binding Affinity | Lower Affinity | Higher Affinity | One enantiomer typically achieves a better three-point interaction with the chiral binding site of a biological receptor. |
| Therapeutic Effect | Inactive or Weakly Active | Primary Therapeutic Agent | The biological effect is often predominantly caused by the enantiomer with higher binding affinity (the eutomer). mdpi.com |
| Metabolism Rate | Slower | Faster | Enzymes responsible for metabolism are stereoselective, often processing one enantiomer more efficiently than the other. |
| Potential Side Effects | May cause off-target effects | Fewer off-target effects | The distomer can sometimes interact with different receptors, leading to unwanted side effects. mdpi.com |
Enantiomer Separation and Characterization
Given the distinct biological roles of enantiomers, their separation and characterization are crucial. The process of separating a racemic mixture (a 50:50 mixture of both enantiomers) is known as chiral resolution. nih.gov Several techniques are available, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most powerful and widely used methods for both analytical and preparative-scale separations. researchgate.netnih.gov
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the column faster than the other, thus achieving separation. nih.gov For acidic compounds like this compound, anion-exchange type CSPs are particularly effective. nih.gov The characterization of the separated enantiomers is typically confirmed using polarimetry, which measures the rotation of plane-polarized light—a defining characteristic of chiral molecules.
Although specific protocols for the chiral resolution of this compound are not readily found in scientific literature, standard methods can be applied. A typical approach would involve screening various commercially available chiral columns and mobile phase compositions to find the optimal conditions for separation.
Table 2: General Parameters for Chiral HPLC Method Development This table outlines a typical approach for developing a separation method for the enantiomers of an acidic chiral compound like this compound.
| Parameter | Options | Purpose |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), Pirkle-type, Anion-exchangers (e.g., CHIRALPAK QN-AX) | To provide a chiral environment for differential interaction with the enantiomers. Anion-exchangers are well-suited for acidic analytes. nih.gov |
| Mobile Phase Mode | Normal Phase, Reversed Phase, Polar Organic Mode | To control the elution strength and interactions between the analyte and the stationary phase. |
| Solvents | Hexane/Isopropanol, Acetonitrile (B52724)/Methanol (B129727), Supercritical CO₂ (for SFC) | The choice of solvent affects retention time and resolution. |
| Additives | Trifluoroacetic acid (TFA), Diethylamine (DEA), Acetic Acid | To improve peak shape and resolution by modifying the ionization state of the analyte and the stationary phase. researchgate.net |
| Detection | UV/Vis Detector (e.g., at 254 nm) | To monitor the elution of the separated compounds. |
Chiral Pool Synthesis and Asymmetric Catalysis
Producing a single, desired enantiomer from the outset is often more efficient than resolving a racemic mixture. nih.gov Two primary strategies for this are chiral pool synthesis and asymmetric catalysis.
Chiral Pool Synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. For the synthesis of the enantiomers of this compound, the most logical chiral building blocks are (R)- and (S)-glycidol or their protected forms, such as (R)- and (S)-solketal. These three-carbon synthons contain the required stereocenter and can be reacted with 4-hydroxybenzoic acid to generate the target molecule with a defined stereochemistry. For example, reacting (S)-glycidol with the phenoxide of methyl 4-hydroxybenzoate (B8730719), followed by hydrolysis of the epoxide and the ester, would yield (R)-4-(2,3-dihydroxypropoxy)benzoic acid.
Asymmetric Catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other from an achiral or racemic starting material. This method is highly efficient and is a cornerstone of modern pharmaceutical synthesis. nih.gov While specific asymmetric catalytic routes for this compound are not detailed in the literature, a potential approach could involve the asymmetric dihydroxylation of an allyl-functionalized benzoic acid derivative, using a chiral osmium catalyst to introduce the diol with high enantioselectivity.
Table 3: Plausible Chiral Pool Synthesis Route This table outlines a logical, though not experimentally documented, synthetic approach to the enantiomers of this compound.
| Step | Reactants | Product | Purpose |
| 1. Phenoxide Formation | Methyl 4-hydroxybenzoate + Base (e.g., NaH) | Sodium methyl 4-hydroxybenzoate | To activate the phenol (B47542) for nucleophilic attack. |
| 2. Nucleophilic Opening | Sodium methyl 4-hydroxybenzoate + (S)-Glycidol | Methyl (R)-4-(2,3-dihydroxypropoxy)benzoate | To form the ether linkage and establish the chiral center. The reaction proceeds with inversion of stereochemistry at the attacked carbon. |
| 3. Ester Hydrolysis | Methyl (R)-4-(2,3-dihydroxypropoxy)benzoate + Base (e.g., NaOH), then Acid | (R)-4-(2,3-Dihydroxypropoxy)benzoic acid | To convert the methyl ester to the final carboxylic acid. |
Natural Sources and Biotechnological Production Pathways
Isolation from Natural Products (e.g., Fungi, Plants)
The isolation of compounds structurally similar to 4-(2,3-Dihydroxypropoxy)benzoic acid from natural sources, particularly fungi, highlights a promising area of research in natural product chemistry.
A notable discovery in this field is the isolation of a p-hydroxybenzoic acid derivative, namely 4-(2′R, 4′-dihydroxybutoxy) benzoic acid , from an endophytic fungus. nih.gov This compound was obtained from the fermentation of Penicillium sp. R22, which was itself isolated from the plant Nerium indicum. nih.gov The structure of this novel compound was meticulously elucidated using a combination of spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy, and was further confirmed by X-ray crystallography. nih.gov
The isolation of this compound underscores the potential of endophytic fungi as a source of novel bioactive secondary metabolites. Endophytes, which reside within the tissues of living plants, are known to produce a diverse array of chemical compounds, some of which may have valuable applications.
| Compound Name | Source Organism | Host Plant | Isolation Method |
|---|---|---|---|
| 4-(2′R, 4′-dihydroxybutoxy) benzoic acid | Penicillium sp. R22 (Endophytic Fungus) | Nerium indicum | Fermentation and subsequent chromatographic separation |
Microbial Biosynthesis and Biotransformation Studies
While specific studies on the microbial biosynthesis and biotransformation pathways leading to this compound are not extensively documented, the isolation of its structural analogue from Penicillium sp. strongly suggests a microbial origin. nih.gov The biosynthesis of such compounds in fungi often involves complex enzymatic pathways that modify precursor molecules.
The core structure, p-hydroxybenzoic acid, is a common intermediate in the biosynthesis of many secondary metabolites in plants and microorganisms. tu-braunschweig.de Fungi, including various species of Penicillium, are well-known for their ability to produce a vast array of polyketides and other secondary metabolites. nih.gov It is plausible that the biosynthesis of 4-(2′R, 4′-dihydroxybutoxy) benzoic acid in Penicillium sp. R22 involves the enzymatic attachment of a four-carbon dihydroxylated chain to a p-hydroxybenzoic acid precursor. The specific enzymes and genetic pathways responsible for this transformation remain a subject for future investigation.
Further research into the metabolic pathways of Penicillium sp. and other related fungi could elucidate the precise biosynthetic route to this and similar compounds. Such studies could pave the way for biotechnological production of these molecules through fermentation technologies.
Identification in Secondary Metabolite Research
The identification of 4-(2′R, 4′-dihydroxybutoxy) benzoic acid as a novel p-hydroxybenzoic acid derivative is a direct result of secondary metabolite research focused on endophytic fungi. nih.gov This discovery contributes to the growing body of knowledge on the chemical diversity of fungal metabolites. researchgate.net
Secondary metabolites are compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. Instead, they often play roles in defense, competition, and symbiosis. The investigation of these compounds is a crucial aspect of drug discovery and understanding ecological interactions.
The characterization of 4-(2′R, 4′-dihydroxybutoxy) benzoic acid involved a comprehensive analysis of its spectroscopic data. nih.gov This process is fundamental in secondary metabolite research for determining the precise chemical structure of newly discovered compounds. The findings from such research not only expand the known chemical space but also provide new molecules for bioactivity screening.
| Research Area | Key Finding | Significance |
|---|---|---|
| Secondary Metabolite Research | Identification of 4-(2′R, 4′-dihydroxybutoxy) benzoic acid | Demonstrates the potential of endophytic fungi as a source of novel natural products. |
Emerging Research Directions and Future Perspectives
Advanced Computational Modeling for Compound Design and Prediction
The advent of advanced computational tools has revolutionized the process of drug discovery and materials science, offering a rapid and cost-effective means to predict the properties and potential applications of novel compounds. For 4-(2,3-dihydroxypropoxy)benzoic acid, in silico methods present a significant opportunity to guide future research.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are instrumental in correlating the chemical structure of a compound with its biological activity. For this compound, QSAR studies could be employed to predict its potential efficacy in various biological assays based on the activities of structurally similar benzoic acid derivatives. By analyzing parameters such as hydrophobicity, electronic effects, and steric properties, researchers can build models to forecast its activity as, for example, an antimicrobial or anti-inflammatory agent. These models can also guide the design of new analogs with potentially enhanced activities.
Molecular Docking Simulations: Molecular docking is a powerful technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. This approach could be used to screen this compound against a wide array of biological targets. For instance, docking studies on enzymes like cyclooxygenase or lipoxygenase could suggest potential anti-inflammatory activity, while simulations with microbial enzymes could indicate possible antibacterial or antifungal properties. The dihydroxypropoxy moiety offers multiple hydrogen bond donor and acceptor sites, which could lead to strong interactions with various protein active sites.
Pharmacokinetic and Toxicological Profiling (ADMET): Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For this compound, in silico ADMET profiling would be a crucial first step in evaluating its drug-likeness and potential safety profile. These predictions can help to identify potential liabilities, such as poor oral bioavailability or potential for adverse effects, early in the research and development process.
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the further investigation of this compound. While a definitive, optimized synthesis for this specific molecule is not yet widely established in the literature, several strategies can be envisioned based on known organic chemistry transformations.
A plausible synthetic approach would involve the alkylation of a protected 4-hydroxybenzoic acid derivative with a suitable three-carbon electrophile containing a protected diol. For example, methyl 4-hydroxybenzoate (B8730719) could be reacted with (R)-(-)-glycidyl tosylate or a similar chiral epoxide, followed by hydrolysis of the epoxide and the ester to yield the final product. Protecting group strategies for the carboxylic acid and the diol would be crucial to ensure regioselectivity and avoid unwanted side reactions.
Chemoenzymatic Synthesis: An emerging area of interest is the use of enzymes to catalyze specific steps in a synthetic sequence, a field known as chemoenzymatic synthesis. For this compound, lipases could be explored for the regioselective acylation or deacylation of the diol moiety, allowing for the synthesis of specific isomers or derivatives. Furthermore, enzymes could be used for the stereoselective synthesis of the dihydroxypropoxy side chain, providing access to enantiomerically pure forms of the final compound.
The table below outlines a potential synthetic approach and highlights areas for the exploration of novel methods.
| Reaction Step | Conventional Method | Potential Novel/Green Approach |
| Starting Material | Petroleum-derived 4-hydroxybenzoic acid | Bio-based 4-hydroxybenzoic acid from microbial synthesis |
| Protection of Carboxylic Acid | Esterification (e.g., with methanol (B129727) and acid catalyst) | Enzyme-catalyzed esterification |
| Alkylation of Phenolic Hydroxyl | Williamson ether synthesis with a protected glycerol (B35011) derivative | Phase-transfer catalysis to minimize organic solvents |
| Deprotection | Acid or base hydrolysis | Enzymatic deprotection |
Investigation of Unexplored Biological Activities in Preclinical Models
The structural motifs present in this compound suggest a range of potential biological activities that warrant investigation in preclinical models. The benzoic acid scaffold is found in numerous biologically active compounds, and the dihydroxypropoxy side chain can influence solubility and interactions with biological targets.
Antimicrobial Activity: Derivatives of p-hydroxybenzoic acid are known to possess antimicrobial properties. It would be valuable to screen this compound against a panel of clinically relevant bacteria and fungi. The diol functionality could potentially enhance its water solubility, which might be advantageous for certain applications.
Anti-inflammatory and Analgesic Effects: Benzoic acid derivatives have been explored as anti-inflammatory agents. Preclinical models of inflammation, such as carrageenan-induced paw edema in rodents, could be employed to assess the anti-inflammatory potential of this compound. Similarly, its analgesic effects could be evaluated in models of pain.
Antioxidant Properties: Phenolic compounds are often associated with antioxidant activity. The ability of this compound to scavenge free radicals and protect cells from oxidative stress could be investigated using in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, followed by cell-based models of oxidative damage.
Anticancer Potential: A number of benzoic acid derivatives have been investigated for their anticancer properties. Initial in vitro screening of this compound against various cancer cell lines could reveal any cytotoxic or cytostatic effects, providing a basis for further in vivo studies in animal models of cancer.
Development of Research Tools and Probes Based on the Compound Structure
The unique structure of this compound makes it an attractive scaffold for the development of chemical probes and research tools to investigate biological processes.
Fluorescent Probes: The benzoic acid moiety can be chemically modified to incorporate a fluorophore. The resulting fluorescent probe could be used to visualize the localization of the compound within cells or tissues, providing insights into its mechanism of action and potential biological targets.
Affinity-Based Probes: The carboxylic acid group provides a convenient handle for the attachment of affinity tags, such as biotin (B1667282) or a photo-crosslinker. Such probes could be used in affinity chromatography or photo-affinity labeling experiments to isolate and identify the protein binding partners of this compound.
Scaffold for Library Synthesis: The core structure of this compound can serve as a starting point for the synthesis of a library of related compounds. By systematically modifying the aromatic ring, the carboxylic acid, and the diol, a diverse set of molecules can be generated for screening in various biological assays, potentially leading to the discovery of new lead compounds for drug development.
Integration with "Green Chemistry" Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound offers several opportunities for the integration of these principles.
Use of Renewable Feedstocks: A significant advancement in green chemistry is the microbial synthesis of commodity chemicals from renewable feedstocks. The production of 4-hydroxybenzoic acid, a likely precursor to this compound, has been demonstrated in engineered microorganisms such as Escherichia coli. Utilizing this bio-based starting material would significantly reduce the reliance on petroleum-derived feedstocks.
Eco-Friendly Solvents and Catalysts: The choice of solvents and catalysts plays a crucial role in the environmental footprint of a synthesis. Future research should focus on developing synthetic routes for this compound that utilize greener solvents, such as water or supercritical fluids, in place of hazardous organic solvents. The use of biocatalysts, as mentioned in the context of chemoenzymatic synthesis, also aligns with the principles of green chemistry due to their biodegradability and ability to function under mild reaction conditions.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a valuable tool for reducing reaction times and energy consumption. Exploring the use of microwave irradiation for the key steps in the synthesis of this compound could lead to a more efficient and environmentally friendly process.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 4-(2,3-Dihydroxypropoxy)benzoic acid, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves etherification of 4-hydroxybenzoic acid with 2,3-dihydroxypropyl derivatives under controlled conditions. For purification, reversed-phase HPLC with mobile phases like MeCN/water (0.1% formic acid) is recommended, using columns such as YMC-Actus Triart C18 (50 x 33 mm, 5 μm) . Purity validation should combine LCMS (e.g., m/z 831 [M+H]+) and NMR spectroscopy (e.g., ¹H/¹³C NMR to confirm dihydroxypropoxy and benzoic acid moieties) .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer : Use a multi-modal approach:
- LCMS : For molecular weight confirmation and impurity detection (e.g., m/z 597 [M+H]+ observed in related derivatives) .
- NMR : ¹H NMR to resolve hydroxyl and propoxy protons; ¹³C NMR for carbonyl (C=O) and aromatic ring assignments .
- HPLC retention time : Standardize conditions (e.g., 1.32–1.52 minutes under SMD-TFA05 protocols) for batch consistency .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is influenced by temperature and atmosphere. Store in inert gas (e.g., N₂) at 2–8°C to prevent oxidation or hydrolysis of the dihydroxypropoxy group. Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Advanced Research Questions
Q. What role do the hydroxyl groups in the dihydroxypropoxy moiety play in the compound’s reactivity and biological activity?
- Methodological Answer : The vicinal diol structure enables chelation of metal ions (e.g., Cu²⁺), which may influence antioxidant or enzyme-inhibitory properties. To study this:
- Perform kinetic assays with metal cofactors.
- Compare activity of derivatives lacking hydroxyl groups (e.g., methyl-protected analogs) .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Standardize protocols:
- Use dynamic light scattering (DLS) to assess particle size in suspensions.
- Validate solubility via saturation shake-flask method with HPLC quantification .
Q. What strategies are effective for designing derivatives of this compound with enhanced pharmacological properties?
- Methodological Answer : Focus on functional group modifications:
- Esterification : Replace the carboxylic acid with ester groups to improve lipophilicity (e.g., methyl or cyclohexyl esters) .
- Halogenation : Introduce fluorine or chlorine at aromatic positions to enhance metabolic stability (see analogs in ) .
- Conjugation : Link to polymers or peptides via the dihydroxypropoxy group for targeted delivery .
Q. How do enzymatic synthesis routes compare to traditional chemical methods in producing this compound?
- Methodological Answer : Enzymatic routes (e.g., lipase-catalyzed esterification) offer greener alternatives with higher stereoselectivity. Key steps:
- Optimize enzyme loading (e.g., Candida antarctica lipase B) and solvent systems (e.g., tert-butanol).
- Compare yields and enantiomeric purity (via chiral HPLC) to traditional acid-catalyzed methods .
Q. What are the critical factors in interpreting conflicting bioactivity data across cell-based assays?
- Methodological Answer : Variability may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
